1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide is an organic compound that features a furan ring attached to a piperidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and carbonyl group play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl isothiocyanate: Shares the furan ring and carbonyl group but has different reactivity due to the isothiocyanate group.
N-methylpiperidine-2-carboxamide: Lacks the furan ring, making it less versatile in certain reactions.
Uniqueness
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide is unique due to the combination of the furan ring and piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13-11(15)9-5-2-3-7-14(9)12(16)10-6-4-8-17-10/h4,6,8-9H,2-3,5,7H2,1H3,(H,13,15) |
InChI Key |
DTNZWYGEMXEUSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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